(S)-4-(Aminomethyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

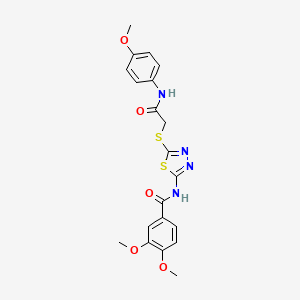

“(S)-4-(Aminomethyl)pyrrolidin-2-one” is a compound with the CAS Number: 676627-00-2 . It has a molecular weight of 114.15 and its IUPAC name is 4-(aminomethyl)-2-pyrrolidinone . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 114.15 .科学的研究の応用

Synthesis of Dipeptide Analogues : A study by Hosseini et al. (2006) reported the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, highlighting their potential for creating dipeptide analogues with an extended conformation. This has implications for peptide research and drug design.

Melanoidin-like Maillard Polymers : In the field of food chemistry, Tressl et al. (1998) investigated the Maillard reaction involving 2-deoxy-D-ribose/methylamine, leading to the detection of N-methyl-2-(hydroxymethyl)pyrrole and its oligomers. Their study, available here, contributes to understanding the complex reactions in food processing and flavor formation.

Construction of Functionalized Pyrrolidine Rings : Research by En et al. (2014) describes a phosphine-catalyzed intramolecular Michael reaction to construct functionalized pyrrolidine rings. This has implications for pharmaceutical research and natural compound synthesis.

Synthesis of Pyrrolidin-2-one Derivatives for Ligand Discovery : A study by Vergnon et al. (2004) focused on the solid-phase synthesis of pyrrolidin-2-one derivatives, used for high-throughput screening against various protein targets, indicating their potential in drug discovery and ligand research.

Hybridization in DNA Research : The work of Vilaivan and Srisuwannaket (2006) involved the hybridization of pyrrolidinyl peptide nucleic acid with DNA, adhering to Watson-Crick base-pairing rules, a crucial aspect in genetics and molecular biology.

Synthesis of Fluorescent Heterocycles : Research by Schramm et al. (2006) developed a method to synthesize fluorescent and partially pH-sensitive heterocycles, which has applications in biochemistry and material science.

Supramolecular Gelators : The study by Panja et al. (2018) on pyrrole and furan-based bisamides indicates their potential as supramolecular gelators, useful in drug delivery and material science.

Synthesis of Natural Products : In the field of organic chemistry, Gouault et al. (2009) presented a gold-catalyzed approach to synthesize pyrrolin-4-ones from amino acids, beneficial for creating natural products.

Copper-Catalyzed Synthesis in Medicinal Chemistry : The work of Turnpenny and Chemler (2014) on the copper-catalyzed synthesis of chiral 2-aminomethyl indolines and pyrrolidines is significant for asymmetric catalysis and medicinal chemistry.

Sustainable Catalytic Synthesis in Chemistry : Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis from renewable resources, important for green chemistry and material science. More details can be found here.

将来の方向性

Pyrrolidine derivatives, including “(S)-4-(Aminomethyl)pyrrolidin-2-one”, continue to be of great interest in drug discovery . Their versatility and unique properties make them valuable scaffolds for the development of new bioactive compounds . Future research will likely continue to explore the potential of these compounds in various therapeutic applications .

特性

IUPAC Name |

(4S)-4-(aminomethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBWVRKVAEOPA-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)

![3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2666713.png)

![N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2666714.png)

![6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2666715.png)

![2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2666716.png)

![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)

![N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2666719.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2666721.png)

![2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2666724.png)

![(E)-N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2666727.png)